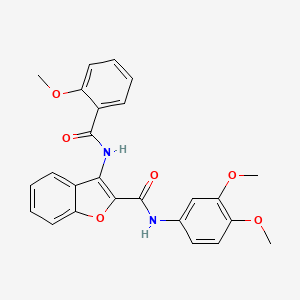
N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.14778643 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide represents a significant structure in medicinal chemistry, particularly due to its potential applications in various scientific fields. This article explores its synthesis, properties, and diverse applications, supported by data tables and documented case studies.
Structural Features
The compound features:
- A benzofuran core, which is a fused benzene and furan ring system.
- Methoxy groups at the 3 and 4 positions of the phenyl ring.
- An amide linkage to a 2-methoxybenzamide group.
Medicinal Chemistry
This compound is investigated for:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit significant anti-inflammatory effects, making this compound a candidate for further research in inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting deeper exploration into its mechanisms of action.
Biological Studies
The compound's ability to interact with biological macromolecules suggests it may:
- Modulate enzyme activity through non-covalent interactions, potentially leading to therapeutic applications in enzyme inhibition or activation.
Material Science
In industrial applications, this compound can serve as:
- A building block for synthesizing advanced materials with specific properties, such as corrosion resistance or enhanced thermal stability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Effects
Research conducted by the Institute of Pharmaceutical Sciences showed that compounds similar to this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-18-10-6-5-9-17(18)24(28)27-22-16-8-4-7-11-19(16)33-23(22)25(29)26-15-12-13-20(31-2)21(14-15)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVOOLGLPEEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














